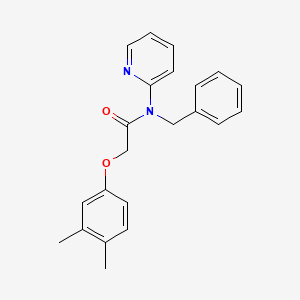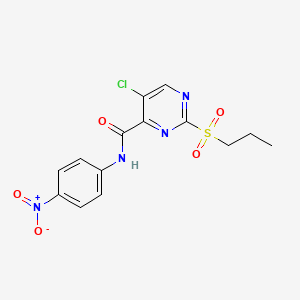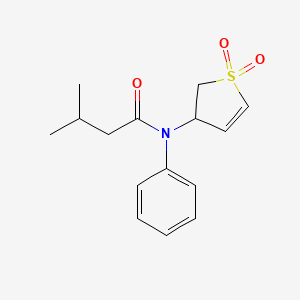![molecular formula C21H22BrN2O6P B11409276 Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11409276.png)
Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a combination of benzodioxole, bromophenyl, oxazole, and phosphonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps:
Formation of the Benzodioxole Group: This can be achieved through the reaction of catechol with formaldehyde and an acid catalyst to form the 1,3-benzodioxole ring.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Attachment of the Phosphonate Group: This can be achieved through a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and oxazole rings.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting the bromine to a hydrogen or other substituent.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Products may include oxidized derivatives of the benzodioxole and oxazole rings.
Reduction: Products may include de-brominated phenyl derivatives.
Substitution: Products may include substituted phosphonate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biology and Medicine
Anticancer Agents: The compound has shown potential in the development of anticancer drugs due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, making it useful in the study of enzyme function and regulation.
Industry
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agriculture: It may be used in the development of agrochemicals, such as herbicides and pesticides.
Wirkmechanismus
The mechanism of action of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with cellular targets, leading to the inhibition of specific enzymes and pathways. For example, it may inhibit the activity of enzymes involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-CHLOROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE
- DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-FLUOROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE
Uniqueness
The presence of the bromophenyl group in DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE distinguishes it from its analogs with different halogen substituents. This bromine atom can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for further research and development.
Eigenschaften
Molekularformel |
C21H22BrN2O6P |
|---|---|
Molekulargewicht |
509.3 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenyl)-4-diethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H22BrN2O6P/c1-3-28-31(25,29-4-2)21-20(30-19(24-21)15-6-8-16(22)9-7-15)23-12-14-5-10-17-18(11-14)27-13-26-17/h5-11,23H,3-4,12-13H2,1-2H3 |
InChI-Schlüssel |
FOMQTWGZHWBFBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)NCC3=CC4=C(C=C3)OCO4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11409197.png)
![1-{4-[(4-Chlorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carbonyl}-N-propylpiperidine-4-carboxamide](/img/structure/B11409205.png)

![4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11409212.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11409226.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11409257.png)

![7-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11409271.png)
![3-(4-chlorophenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11409278.png)
![methyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate](/img/structure/B11409283.png)


